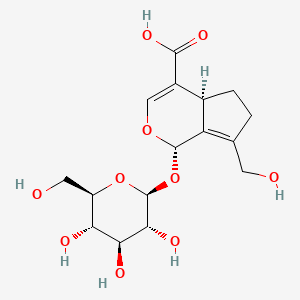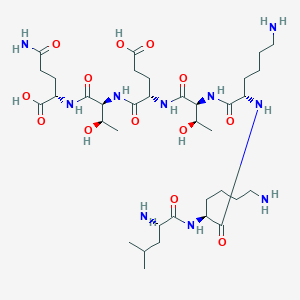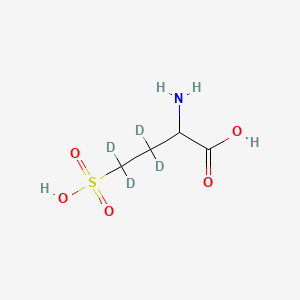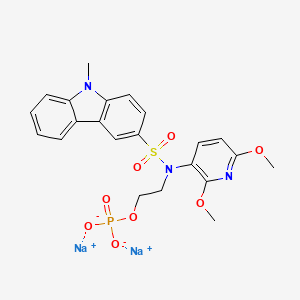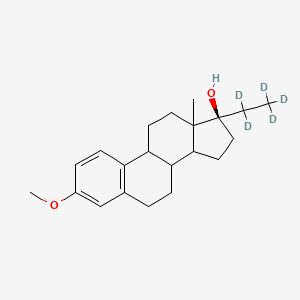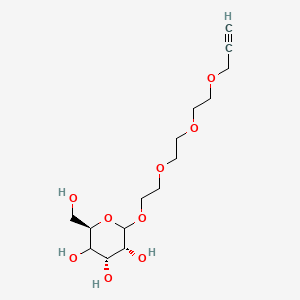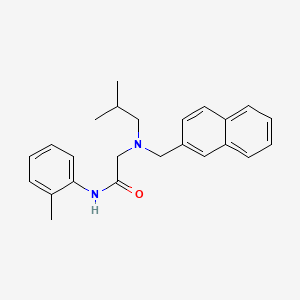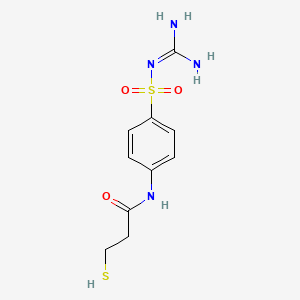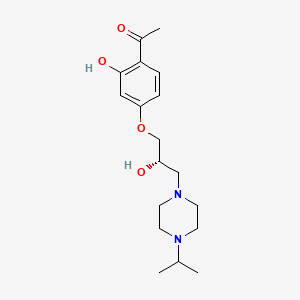
AChE-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease due to its neuroprotective and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AChE-IN-11 can be synthesized through a series of chemical reactions involving piperazine and dihydrofuran derivatives. The synthesis typically involves radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
AChE-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
AChE-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Wirkmechanismus
AChE-IN-11 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme . This dual binding enhances its inhibitory potency and prolongs the action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used in Alzheimer’s treatment, with a mechanism involving acetylcholinesterase inhibition.
Uniqueness
AChE-IN-11 stands out due to its multifunctional properties, including its ability to chelate metal ions and its antioxidant activity. These additional properties make it a promising candidate for further research and development in treating neurodegenerative diseases .
Eigenschaften
Molekularformel |
C18H28N2O4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-[(2S)-2-hydroxy-3-(4-propan-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
ZVKQLSQKXWYQFF-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)N1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)C(=O)C)O)O |
Kanonische SMILES |
CC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



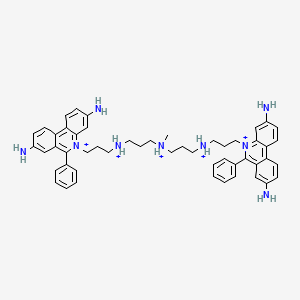


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
